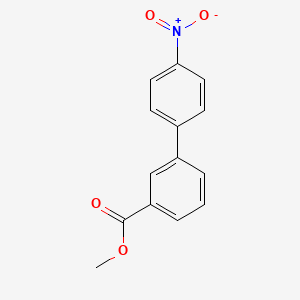

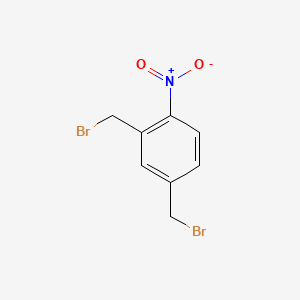

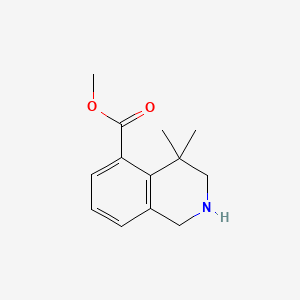

![molecular formula C6H4BrN3O B598859 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1198569-35-5](/img/structure/B598859.png)

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a chemical compound with the CAS Number: 1198569-35-5 . It has a molecular weight of 214.02 and its IUPAC name is 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one .

Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction . The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .Molecular Structure Analysis

The molecular structure of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is characterized by an “amino–nitro–amino” arrangement . This arrangement is similar to that of TATB .Chemical Reactions Analysis

The chemical reactions involving 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one include the Suzuki–Miyaura cross-coupling reaction . This reaction is one of the most useful methods to create new carbon–carbon (C sp2–C sp2) bonds .Physical And Chemical Properties Analysis

3-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one is a solid at room temperature . It exhibits excellent thermal stability with a thermal decomposition temperature (TD) of 325 °C .Aplicaciones Científicas De Investigación

Preparation of C-3 Aminated Pyrazolo[1,5-a]pyrimidines

An efficient method for preparing C-3 aminated pyrazolo[1,5-a]pyrimidines was developed . This method involved treating 3-bromopyrazolo[1,5-a]pyrimidine with a wide range of 1° or 2° alkylamines . The resulting C-3 aminated products were obtained in good to excellent isolated yields .

Synthesis of Anticancer Heterocycles

The C-3 aminated pyrazolo[1,5-a]pyrimidines are key intermediates for preparing 3,6-di-amino-substituted anticancer heterocycles . This method is simple and efficient, and avoids drawbacks associated with alternative methods .

Compatibility with Click-Type Applications

A pegylated azide was also coupled in good yield, demonstrating the compatibility of this methodology for potential click-type applications .

Synthesis of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate

6-Bromopyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate was synthesized by reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde . The rate of reactions were found to be influenced on the strength of bases .

Biological Evaluation as CDKs Inhibitor

The compound 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate was tested for in vitro biological activity as CDKs inhibitor . It showed better IC50 values for CDK4 and CDK6 than roscovitine , indicating that the synthesized compound is a selective inhibitor or acceptor for abnormal cancer cell line (CDKs) .

Synthesis of Ethyl 4-(4-Substituted Phenyl)-6-Methyl-2-(Piperazin-1-Yl)Pyrimidine-5-Carboxylate

Ethyl 4-(4-substituted phenyl)-6-methyl-2-(piperazin-1-yl)pyrimidine-5-carboxylate was synthesized by treating 3-bromopyrazolo[1,5-a]pyrimidine with piperazine .

Safety and Hazards

Direcciones Futuras

The future directions for the research and application of 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one could involve its use in the synthesis of biologically active molecules and natural products . The Suzuki–Miyaura cross-coupling reaction, in particular, represents a considerable asset for inducing modification of the biochemical properties by introducing a functional diversification such as a vinyl, aryl or heteroaryl moiety .

Propiedades

IUPAC Name |

3-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-4-3-8-10-2-1-5(11)9-6(4)10/h1-3H,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBAOMHWFUFZVNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670667 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one | |

CAS RN |

1198569-35-5 |

Source

|

| Record name | 3-Bromopyrazolo[1,5-a]pyrimidin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

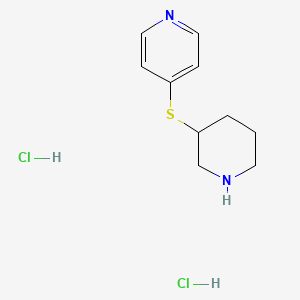

![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598787.png)

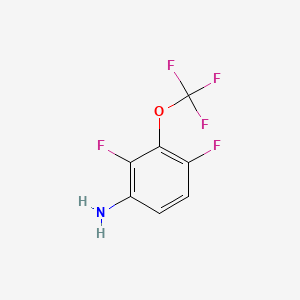

![2-Chloro-4-[3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B598797.png)

![6-((Benzyloxy)carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B598799.png)